molecular formula C29H44B2O4 B1608338 [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid CAS No. 264615-47-6

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid

Cat. No.: B1608338
CAS No.: 264615-47-6
M. Wt: 478.3 g/mol
InChI Key: RBFWXVHGJQDSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid” is a chemical compound with the empirical formula C29H44B2O4 . It is also known by other names such as “9,9-Bis(2-ethylhexyl)fluoren-2,7-diyl boronic acid”, “9,9-Di(2′-ethylhexyl)fluorene-2,7-diboronic acid”, and "9,9-Di(2-ethylhexyl)fluorene-2,7-bisboronic acid" . It is used as a reactant for coupling reactions .


Molecular Structure Analysis

The molecular weight of this compound is 478.28 . The SMILES string representation is CCCCC(CC)CC1(CC(CCCCC)c2cc(ccc2-c3ccc(cc13)B(O)O)B(O)O) .


Physical and Chemical Properties Analysis

The compound has a melting point of over 250°C . Its density is 1.08g/cm3, and it has a boiling point of 662.4°C at 760 mmHg . The compound’s flash point is 354.4°C .

Scientific Research Applications

Photoluminescence and Electroluminescence

A study by Cho et al. (2002) demonstrates that copolymers containing 9,9-bis(2-ethylhexyl)fluorene-2,7-diyl show significant photoluminescence (PL) and electroluminescence (EL) properties. These properties are manipulated through the synthesis of various copolymers, showcasing their potential in light-emitting applications (Cho et al., 2002).

Charge-Carrier Trapping

Kadashchuk et al. (2005) explored the trap spectrum of a fluorene-based conjugated polymer, revealing insights into its charge-carrier trapping mechanisms. This research highlights the importance of such polymers in electronic applications (Kadashchuk et al., 2005).

Metal Ion Sensing

Yamaguchi et al. (2021) synthesized polyfluorenes with side chains capable of sensing metal ions. Their research showed changes in photoluminescence upon interaction with various metal ions, indicating potential use in sensing applications (Yamaguchi et al., 2021).

Nanoparticle Formation

Huber et al. (2012) demonstrated the creation of nanoparticles from low optical band gap conjugated polymers containing 9,9-bis(2-ethylhexyl)-2,7-diethynyl-9H-fluorene. This research opens pathways for the use of these materials in nano-scale applications (Huber et al., 2012).

Organic Solar Cells

Patil et al. (2014) explored the use of fluorene-based compounds as electron acceptors in organic solar cells. Their findings suggest that these compounds can enhance the performance and efficiency of solar cells (Patil et al., 2014).

Water-Soluble Polyfluorenes in Organic Solar Cells

Oh et al. (2010) investigated the use of water-soluble polyfluorenes as interfacial layers in organic solar cells, leading to enhanced performance. This research indicates the potential of these materials in renewable energy technologies (Oh et al., 2010).

Safety and Hazards

The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2) according to Regulation (EC) No 1272/2008 [EU-GHS/CLP] . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

Mechanism of Action

Target of Action

This compound is primarily used as a reactant for coupling reactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its use in coupling reactions, it may be involved in the formation of carbon-carbon bonds, but this would depend on the specific reaction conditions and other reactants .

Pharmacokinetics

Its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight (478.28 g/mol) , and the presence of the boronic acid functional group.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the boronic acid functional group. Additionally, factors such as temperature and solvent could also play a role in its stability and reactivity .

Properties

IUPAC Name

[7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWXVHGJQDSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392713
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264615-47-6
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Reactant of Route 2
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Reactant of Route 3
Reactant of Route 3
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Reactant of Route 4
Reactant of Route 4
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Reactant of Route 5
Reactant of Route 5
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Reactant of Route 6
Reactant of Route 6
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.